molecular formula C14H12F3N B3347664 4-Methyl-3-[4-(trifluoromethyl)phenyl]aniline CAS No. 1414870-58-8

4-Methyl-3-[4-(trifluoromethyl)phenyl]aniline

Cat. No.: B3347664
CAS No.: 1414870-58-8
M. Wt: 251.25 g/mol
InChI Key: YBKNKLBAXGCZDR-UHFFFAOYSA-N
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Description

Contextualization within Advanced Aniline (B41778) Chemistry and Organofluorine Compounds

Aniline and its derivatives are foundational building blocks in chemical synthesis, serving as indispensable intermediates for a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. wikipedia.orgresearchgate.net The chemistry of substituted anilines is particularly rich, with functional groups on the aromatic ring dictating the molecule's reactivity and properties. wikipedia.org The structure of 4-Methyl-3-[4-(trifluoromethyl)phenyl]aniline is an example of a biaryl aniline, a class of compounds featuring two directly connected aromatic rings, one of which bears an amino group. Biaryl scaffolds are considered "privileged structures" in medicinal chemistry due to their conformational flexibility and ability to engage with biological targets. mdpi.com

The compound is also a significant example of an organofluorine compound, a class of molecules that has garnered immense interest in the last few decades. cas.cnbenthamdirect.com The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can profoundly alter a molecule's physical, chemical, and biological properties. nih.govnih.gov The trifluoromethyl group is particularly valued in drug design for its ability to increase metabolic stability, enhance binding affinity, and improve bioavailability by modifying lipophilicity. nih.gov It is a strong electron-withdrawing group, which can influence the acidity and reactivity of the aniline moiety. wikipedia.org The presence of both a biaryl system and a trifluoromethyl group within the same molecule suggests a framework designed for specific, high-value applications in fields like materials science and pharmaceutical development. benthamdirect.com

Historical Trajectory and Evolution of Research on Substituted Aniline Derivatives

The history of aniline chemistry dates back to the 19th century, with its origins tied to the discovery of synthetic dyes like mauveine by William Henry Perkin in 1856. researchgate.net Early research focused on simple substituted anilines, prepared through methods like the nitration of aromatic compounds followed by reduction, a technique first demonstrated by Nikolay Zinin in 1842. wikipedia.org For many years, the synthesis of more complex derivatives, especially those involving the formation of carbon-carbon bonds between aromatic rings to create biaryl systems, was a significant challenge.

The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds. Methods like the Suzuki cross-coupling reaction provided efficient and versatile pathways to connect two different aryl groups, making complex structures like biaryl anilines readily accessible. capes.gov.br This advancement allowed chemists to design and synthesize a vast library of substituted biaryl anilines with precisely controlled functionalities. nih.gov

Simultaneously, the field of organofluorine chemistry was undergoing its own rapid evolution. Early methods for introducing fluorine were often harsh and limited in scope. nih.gov The development of new fluorinating and fluoroalkylating reagents, along with catalytic methods, has made the incorporation of groups like -CF3 more straightforward. chinesechemsoc.org The convergence of these two powerful synthetic trajectories—advanced cross-coupling for biaryl construction and modern fluoroalkylation methods—has enabled the creation of sophisticated molecules like this compound.

Strategic Importance as a Molecular Framework in Modern Synthetic Endeavors

The strategic importance of the this compound framework lies in its potential as a versatile building block for creating novel compounds with tailored properties. The biaryl aniline motif is a key component in a range of functional molecules. For instance, substituted biaryl anilines have been investigated as subtype-selective agonists for peroxisome proliferator-activated receptors (PPARs), which are important drug targets. nih.gov The specific substitution pattern and the presence of the trifluoromethyl group are crucial for fine-tuning biological activity. nih.gov

In modern synthesis, such frameworks are valuable because they offer multiple points for further chemical modification. The aniline nitrogen can be functionalized, and the aromatic rings can undergo further substitution, allowing for the rapid generation of a library of related compounds for screening purposes. Efficient synthetic routes, such as the Suzuki cross-coupling, enable the modular assembly of these building blocks, making them highly valuable in contemporary research and development. capes.gov.br

Data Tables

Table 1: Physicochemical Properties of Structurally Related Compounds

Data for this compound is not available in published literature. This table provides context by listing properties of its simpler structural precursors.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Aniline62-53-3C₆H₇N93.13184.1
4-Methylaniline (p-Toluidine)106-49-0C₇H₉N107.15200.2
4-(Trifluoromethyl)aniline (B29031)455-14-1C₇H₆F₃N161.12197-198
4-Methyl-3-(trifluoromethyl)aniline65934-74-9C₈H₈F₃N175.15204

Table 2: Strategic Importance of Key Structural Motifs

Structural MotifKey CharacteristicsImportance in Modern SynthesisRepresentative Applications
Substituted Aniline Aromatic amine with diverse substitution patterns. wikipedia.orgFoundational building block; versatile intermediate. researchgate.netDyes, polymers, pharmaceuticals, agrochemicals.
Biaryl System Two directly linked aromatic rings."Privileged" scaffold in medicinal chemistry; core of many ligands and materials. mdpi.comDrug candidates (e.g., PPAR agonists), organic light-emitting diodes (OLEDs). nih.gov
Trifluoromethyl (-CF₃) Group Highly electronegative; metabolically stable; lipophilic. nih.govEnhances metabolic stability, binding affinity, and bioavailability of molecules. cas.cnnih.govPharmaceuticals (e.g., Celecoxib, Fluoxetine), agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c1-9-2-7-12(18)8-13(9)10-3-5-11(6-4-10)14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKNKLBAXGCZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204338
Record name [1,1′-Biphenyl]-3-amine, 6-methyl-4′-(trifluoromethyl)-
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Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-58-8
Record name [1,1′-Biphenyl]-3-amine, 6-methyl-4′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-amine, 6-methyl-4′-(trifluoromethyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID001204338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 3 4 Trifluoromethyl Phenyl Aniline and Its Direct Precursors

Conventional and Established Synthetic Routes

Nitration and Subsequent Reduction Strategies for Arylamine Formation

A classical and widely used method for the synthesis of arylamines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. In the context of 4-Methyl-3-[4-(trifluoromethyl)phenyl]aniline, this strategy would typically involve the synthesis of a nitrated diaryl precursor, which is then reduced to the target aniline (B41778).

A plausible synthetic route begins with the nitration of a suitable substituted toluene (B28343) derivative. For instance, the nitration of 2-chloro-4'-methylbiphenyl could yield a nitro-intermediate. The subsequent reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

A related patented method describes the synthesis of the isomeric 4-methyl-3-(trifluoromethyl)aniline. This process starts with the nitration of 2-(trifluoromethyl)toluene to yield 4-nitro-2-(trifluoromethyl)toluene. This intermediate is then subjected to a reduction reaction to afford 4-methyl-3-(trifluoromethyl)aniline. acs.org This established two-step sequence of nitration followed by reduction highlights the industrial applicability of this strategy for producing substituted anilines. acs.org The regioselectivity of the initial nitration step is crucial and is governed by the directing effects of the substituents on the aromatic ring. For instance, in the nitration of acetanilide (B955) derivatives, the acetamido group strongly directs nitration to the ortho and para positions. ulisboa.pt

Halogenation and Subsequent Aryl-Aryl or Aryl-Nitrogen Cross-Coupling Approaches

Halogenated aromatic compounds are versatile precursors for forming C-C and C-N bonds through various cross-coupling reactions. To synthesize this compound, this approach could involve either the coupling of a halogenated aniline with an arylboronic acid (Suzuki-Miyaura coupling) or the coupling of a halogenated toluene derivative with an aniline (Buchwald-Hartwig, Chan-Lam, or Ullmann amination).

Aryl-Aryl Coupling: A Suzuki-Miyaura coupling could be employed by reacting 3-halo-4-methylaniline with 4-(trifluoromethyl)phenylboronic acid. This palladium-catalyzed reaction is a powerful tool for forming C(sp²)-C(sp²) bonds. mdpi.com The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. mdpi.com

Aryl-Nitrogen Coupling: Alternatively, the target molecule can be assembled via the formation of the C-N bond. This is a common strategy for the synthesis of diarylamines.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine. wikipedia.org While effective, it often requires harsh reaction conditions, such as high temperatures. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method for forming C-N bonds and is widely used for the synthesis of arylamines from aryl halides. organic-chemistry.orgrsc.orgorganic-synthesis.com It generally proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation. rsc.org

Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as the arylating agent for amines. organic-chemistry.orgwikipedia.org A key advantage of the Chan-Lam coupling is that it can often be carried out in the presence of air. wikipedia.org

Catalytic and Green Chemistry Approaches in High-Yield Synthesis

Modern synthetic chemistry emphasizes the development of catalytic and environmentally benign methodologies to improve efficiency and reduce waste.

Palladium-Catalyzed Cross-Coupling Reactions for Diarylamine Synthesis

The Buchwald-Hartwig amination stands out as a highly efficient palladium-catalyzed method for the synthesis of diarylamines. A study on an improved Buchwald-Hartwig amination protocol demonstrated the synthesis of a closely related compound, 4-Methyl-N-(4-(trifluoromethyl)phenyl)aniline. The reaction of 4-bromotoluene (B49008) with 4-(trifluoromethyl)aniline (B29031) using a palladium precatalyst and a suitable ligand afforded the desired diarylamine in excellent yield. This highlights the power of palladium catalysis in constructing the C-N bond of such diarylamine structures.

Aryl HalideAmineProductYield
4-Bromotoluene4-(Trifluoromethyl)aniline4-Methyl-N-(4-(trifluoromethyl)phenyl)aniline99%
4-Chlorotoluene4-(Trifluoromethyl)aniline4-Methyl-N-(4-(trifluoromethyl)phenyl)aniline99%

Transition Metal-Free Amination Reactions for Nitrogen Incorporation

In a move towards greener chemistry, transition-metal-free methods for C-N bond formation have gained significant attention. These reactions avoid the use of potentially toxic and expensive heavy metals. One such approach involves the use of diaryliodonium salts as arylating agents for amines. acs.orgresearchgate.net These reactions can proceed under mild conditions and offer a valuable alternative to metal-catalyzed methods. Another innovative metal-free approach is the one-pot synthesis of diarylamines from aromatic aldehydes and anilines. organic-chemistry.org This method proceeds through an imine formation, followed by an oxidative rearrangement and a deformylation step, all under mild, metal-free conditions. organic-chemistry.org

Chemo- and Regioselective Synthesis of Isomeric and Positional Derivatives

The synthesis of specific isomers of this compound requires precise control over the regioselectivity of the key bond-forming reactions.

The regioselectivity of nitration is highly dependent on the directing effects of the substituents already present on the aromatic ring. For instance, the nitration of 4-methylacetanilide predominantly yields the ortho-substituted product due to the strong directing effect of the acetamido group. ulisboa.pt By carefully choosing the starting materials and protecting groups, it is possible to direct the nitration to the desired position, which can then be reduced to the corresponding amine. The use of directing groups in regioselective C-H functionalization reactions has also been extensively explored for the synthesis of substituted anilines. rsc.org

Methodologies for Industrial Scale Synthesis and Optimization

The industrial-scale synthesis of complex molecules such as this compound requires a robust, scalable, and economically viable synthetic route. While specific process details for this exact compound are proprietary, the manufacturing approach for this class of biaryl amines overwhelmingly relies on palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern pharmaceutical and fine chemical synthesis. jocpr.comresearchgate.netrsc.org The most probable and widely implemented industrial methodology is the Suzuki-Miyaura cross-coupling reaction. nih.govscispace.com This approach involves the coupling of an aryl halide with an arylboronic acid, offering high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively low-toxicity reagents. nih.govorgchemres.org

The logical industrial synthesis route would involve the coupling of two key precursors: 3-Bromo-4-methylaniline and 4-(trifluoromethyl)phenylboronic acid . The optimization of this key coupling step, along with the efficient production of its precursors, is paramount for industrial production.

Synthesis of Key Precursors

The industrial viability of the final product depends on the efficient and cost-effective synthesis of its starting materials.

3-Bromo-4-methylaniline : This precursor is typically produced from 4-methylaniline (p-toluidine). The synthesis involves a regioselective bromination. To control the selectivity and prevent over-bromination, the highly activating amino group is often first protected, for example, as an acetamide. The resulting N-(4-methylphenyl)acetamide is then brominated at the position ortho to the amino group (and meta to the methyl group) before the protecting group is removed via hydrolysis to yield the desired product. Optimization at an industrial scale focuses on minimizing solvent use, ensuring high regioselectivity to avoid costly purification of isomers, and using cost-effective brominating agents and catalysts.

4-(trifluoromethyl)phenylboronic acid : This reactant is a crucial building block in many pharmaceutical syntheses. sigmaaldrich.com Its industrial synthesis often starts from p-bromobenzotrifluoride. chemicalbook.com The process typically involves a lithium-halogen exchange by treating p-bromobenzotrifluoride with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate, such as trimethyl borate. chemicalbook.com A final acidic workup hydrolyzes the boronate ester to yield the boronic acid. chemicalbook.com Key optimization parameters for this large-scale process include precise temperature control to avoid side reactions, optimizing reagent stoichiometry, and developing safe handling procedures for pyrophoric organolithium reagents.

Optimization of the Suzuki-Miyaura Coupling Reaction

The central challenge in the industrial synthesis is the optimization of the palladium-catalyzed Suzuki-Miyaura coupling step. The goal is to maximize yield, purity, and throughput while minimizing cost and waste. This involves a systematic screening of several critical reaction parameters. acs.orgnih.gov

The choice of the palladium source and, most importantly, the phosphine (B1218219) ligand is critical to the reaction's success on a large scale. rsc.org

Palladium Precursor : Simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often preferred industrially due to their lower cost and stability compared to pre-formed Pd(0) complexes. rsc.org

Ligands : The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, advanced phosphine ligands are necessary. Buchwald-type ligands such as XPhos, SPhos, and RuPhos are known to form highly active catalysts that promote efficient coupling with low catalyst loadings. rsc.org The selection is a trade-off between catalyst activity (and therefore cost due to lower loading) and the cost of the ligand itself.

A representative screening of catalysts and ligands for a similar biaryl synthesis is shown below. The objective is to identify a system that provides high conversion and minimizes side products, such as debromination of the aryl halide. nih.gov

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventYield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃DioxaneLow (<10%)
2Pd(dppf)Cl₂ (5)-Na₂CO₃Dioxane/H₂OModerate
3Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃Toluene/H₂OGood
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄2-MeTHFHigh (>95%)

Data is representative and adapted from analogous Suzuki-Miyaura optimization studies. nih.govnih.gov

Once a promising catalyst system is identified, further optimization of the reaction conditions is performed to ensure process robustness and efficiency.

Base : The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly used in industrial settings due to their low cost and effectiveness. nih.gov The choice of base can significantly impact the reaction rate and the formation of impurities.

Solvent : The solvent system must solubilize the organic substrates, the inorganic base, and the catalyst complex. Mixtures of an organic solvent (like toluene, 2-MeTHF, or dioxane) and water are very common for Suzuki couplings. nih.gov The choice of solvent is critical for industrial scale-up, with a focus on process safety (flash point, toxicity) and environmental impact ("green" solvents like 2-MeTHF are preferred over solvents like dioxane).

Temperature : Reaction temperature is optimized to achieve a reasonable reaction time (typically a few hours) without causing degradation of the starting materials, product, or catalyst. Temperatures between 60-100 °C are common. nih.gov

Process Intensification : For large-scale manufacturing, methodologies like continuous-flow processing are increasingly being explored. mdpi.com Continuous-flow reactors can offer better heat management, improved safety, and higher throughput compared to traditional batch reactors, and often use heterogeneous (solid-supported) palladium catalysts for easier product separation and catalyst recycling. mdpi.comresearchgate.net

An example of a final, optimized industrial process might look like the following:

ParameterConditionRationale
Aryl Halide3-Bromo-4-methylanilineGood balance of reactivity and cost.
Boronic Acid4-(trifluoromethyl)phenylboronic acidKey coupling partner.
CatalystPd(OAc)₂ (0.1 mol%) with SPhos (0.2 mol%)Low catalyst loading reduces cost and residual palladium levels.
BaseK₃PO₄ (2.0 equivalents)Effective base, often provides good results with minimal side reactions.
Solvent2-MeTHF / Water (10:1)Greener solvent choice with good performance.
Temperature80 °COptimal balance between reaction rate and stability.
Work-upPhase separation, extraction, and crystallizationAvoids costly chromatographic purification on a large scale.

Conditions are hypothetical but based on established principles for industrial Suzuki-Miyaura reactions.

By systematically optimizing each of these parameters, a manufacturing process can be developed that delivers this compound safely, efficiently, and with the high purity required for its subsequent applications.

Applications As a Synthetic Building Block and Versatile Molecular Scaffold

Construction of Complex Organic Molecules

The structural attributes of 4-Methyl-3-[4-(trifluoromethyl)phenyl]aniline render it an ideal starting material for the synthesis of intricate molecular architectures, ranging from functionalized biaryls to complex heterocyclic systems.

The biaryl motif is a prevalent structural feature in natural products, pharmaceuticals, and functional materials researchgate.netnih.gov. The synthesis of functionalized biaryls often relies on cross-coupling reactions or C-H activation strategies researchgate.netacs.org. While direct examples involving this compound are not extensively documented, its inherent biaryl structure makes it a valuable precursor for further functionalization. The amino group can be transformed into various other functionalities, such as halides or a diazonium salt, which can then participate in cross-coupling reactions to introduce additional aryl or alkyl groups, leading to the formation of polysubstituted aromatic compounds researchgate.netsci-hub.sersc.org. The presence of the methyl and trifluoromethyl groups on the existing rings provides steric and electronic handles to direct these subsequent transformations.

Transition-metal-free benzannulation is another powerful method for constructing polysubstituted benzene rings, offering an eco-friendly alternative to traditional cross-coupling methods researchgate.net. Substituted anilines can be key components in such annulation strategies to build complex aromatic systems beilstein-journals.org.

The aniline (B41778) functionality in this compound is a key reactive site for the construction of a variety of heterocyclic rings.

Pyrazoles: Pyrazole derivatives are known for their diverse biological activities nih.gov. The synthesis of N-substituted pyrazoles can be achieved directly from primary amines nih.govacs.org. For instance, substituted anilines can react with pyrazole aldehydes to form pyrazole-aniline linked derivatives researchgate.net. The aniline moiety of this compound could be diazotized and subsequently used in reactions to form pyrazole rings, or it could be used in condensation reactions with suitable diketones or their equivalents.

Imidazoles: Imidazoles are another class of heterocycles with significant applications in medicinal chemistry nih.gov. The synthesis of substituted imidazoles can be achieved through various methods, including multicomponent reactions involving an amine, an aldehyde, and a ketone nih.govorganic-chemistry.org. The aniline group of the title compound can serve as the amine component in such reactions.

Quinolines: Quinolines are important heterocyclic scaffolds found in numerous biologically active compounds nih.gov. Several classical synthetic methods for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials nih.gov. A variety of functionalized quinolines can be generated from anilines and amino acids, showcasing the versatility of anilines in constructing this heterocyclic system nih.govacs.orgacs.orgresearchgate.net. Therefore, this compound is a suitable precursor for the synthesis of highly substituted quinoline derivatives.

Benzotriazoles and Benzimidazoles: Benzotriazoles and benzimidazoles are important classes of fused heterocycles with a wide range of applications nih.govorganic-chemistry.org. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid mdpi.comnih.govresearchgate.net. While the title compound is not a direct precursor for the core benzimidazole ring, it can be incorporated as a substituent onto the benzimidazole scaffold. For instance, N-substituted anilines can be used to prepare functionalized benzimidazoles nih.gov.

The following table summarizes the potential of this compound as a precursor for various complex organic molecules.

Target Molecular ClassGeneral Synthetic ApproachPotential Role of this compound
Functionalized Biaryls Cross-coupling reactions (e.g., Suzuki, Stille)The amino group can be converted to a reactive group (e.g., halide) for coupling.
Polysubstituted Aromatics Benzannulation reactionsCan serve as a substituted aniline component in annulation strategies.
Pyrazoles Condensation with diketones or pyrazole aldehydesThe aniline moiety can act as the amine source.
Imidazoles Multicomponent reactionsCan serve as the amine component in reactions with aldehydes and ketones.
Quinolines Skraup, Doebner-von Miller, Friedländer synthesesThe aniline portion is a key starting material for these classical syntheses.
Benzimidazoles As a substituent on the benzimidazole coreCan be introduced as a functional group onto the benzimidazole scaffold.

Design and Synthesis of Ligands and Organocatalysts for Catalytic Reactions

Biaryl-based phosphines are a prominent class of ligands in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination nih.gov. The biaryl scaffold of this compound provides a rigid backbone that can be further functionalized to create novel ligands. For example, the aniline group can be used as a handle to introduce a phosphine (B1218219) moiety, potentially leading to new biaryl phosphine ligands with unique steric and electronic properties conferred by the methyl and trifluoromethyl groups acs.orgacs.orgmit.edu. Rational ligand design is crucial for developing catalysts for challenging transformations, such as the arylation of hindered primary amines acs.org.

Furthermore, chiral biaryl-based secondary amines have emerged as powerful organocatalysts for asymmetric reactions proceeding through enamine intermediates rsc.org. The this compound scaffold could be derivatized to produce such chiral amines, where the substitution pattern on the biaryl rings can influence the stereochemical outcome of the catalyzed reactions. The development of functionalized non-C2-symmetrical atropisomeric biaryls through organocatalytic methods highlights the potential for creating novel chiral catalysts from biaryl precursors nih.govelsevierpure.com.

Contributions to Chemical Biology Research via Novel Molecular Architectures

Biaryl scaffolds are privileged structures in medicinal chemistry and chemical biology due to their prevalence in bioactive natural products and drugs researchgate.netnih.govresearchgate.netnih.gov. The unique three-dimensional arrangement of substituents on a biaryl core can lead to high-affinity and selective interactions with biological targets. The title compound, with its specific substitution pattern, can serve as a starting point for the synthesis of novel molecular probes and bioactive compounds. For instance, biaryl amides have been identified as potent inhibitors of RORγt, a target for autoimmune diseases nih.gov. The aniline group of this compound can be readily acylated to generate a library of biaryl amides for biological screening.

The development of pyrazole-aniline linked compounds as antibacterial agents demonstrates the utility of combining these two pharmacophores researchgate.net. The title compound could be a valuable building block for creating similar molecular architectures with potential applications in antimicrobial drug discovery.

Utility in Materials Science for Advanced Functional Materials (e.g., OLED precursors)

Biaryl amines are widely used in the development of advanced functional materials, particularly as components of organic light-emitting diodes (OLEDs) researchgate.netmdpi.com. The biaryl structure provides thermal stability and good charge-transporting properties, which are essential for efficient OLED performance. Twisted biaryl-amines have been investigated as novel host materials for green-emissive phosphorescent OLEDs rsc.org. The substitution pattern on the biaryl rings can be tuned to modulate the electronic properties and triplet energies of the materials. The this compound scaffold, with its potential for further functionalization, could be used to synthesize novel host or hole-transporting materials for OLED applications. The trifluoromethyl group, in particular, can influence the electronic properties and stability of the resulting materials.

Theoretical and Computational Chemistry Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed theoretical and computational studies specifically focused on the compound This compound (CAS 1414870-58-8) are not available in published peer-reviewed sources.

The user's request requires an in-depth analysis based on specific computational chemistry methods, including:

Density Functional Theory (DFT) Calculations

Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Quantum Chemical Descriptors and Reactivity Indices

Computational Prediction of Regioselectivity

Transition State Modeling

While computational studies exist for structurally related but distinct molecules—such as the isomer 4-Methyl-3-(trifluoromethyl)aniline or other aniline derivatives—extrapolating this data would be scientifically inaccurate and would not pertain to the unique electronic structure and conformation of the requested biphenyl compound.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for This compound based on currently available research.

Theoretical and Computational Chemistry Investigations

Intermolecular Interactions and Aggregation Behavior Simulation

While specific simulation studies on the intermolecular interactions and aggregation behavior of 4-Methyl-3-[4-(trifluoromethyl)phenyl]aniline are not extensively documented in publicly available literature, theoretical and computational methods provide significant insights into the expected non-covalent interactions that govern its supramolecular chemistry. The structure of this compound, featuring a substituted aniline (B41778) core, suggests a complex interplay of various weak interactions that are crucial in determining its crystal packing and aggregation in condensed phases.

Computational analyses of similar trifluoromethyl-substituted aromatic molecules reveal the significant role of hydrogen bonds, π-interactions, and interactions involving fluorine atoms. researchgate.netescholarship.org The aniline moiety provides a hydrogen bond donor (-NH2 group) and the aromatic rings act as both hydrogen bond acceptors and participants in π-π stacking and C-H•••π interactions. The trifluoromethyl group, with its highly electronegative fluorine atoms, can participate in weak C-H•••F hydrogen bonds. researchgate.net

Studies on related trifluoromethyl-substituted N-methyl-N-phenylbenzamides have shown that in the absence of strong hydrogen bond donors, the crystal packing is primarily stabilized by a cooperative network of weak interactions. researchgate.net These include C-H•••O=C, C-H•••π, and C-H•••F-C hydrogen bonds, alongside π•••π and C-F•••F-C interactions. The electrostatic contribution to these weak hydrogen bonds was found to decrease in the order: C-H•••O > C-H•••F > C-H•••π. researchgate.net

For this compound, we can anticipate a similar hierarchy of interactions. The N-H•••N hydrogen bonds between aniline moieties are expected to be a significant contributor to the stabilization of molecular aggregates. Additionally, the presence of two phenyl rings allows for various π-π stacking arrangements (face-to-face, edge-to-face), which are governed by the electrostatic and dispersion components of the interaction energy.

The aggregation process is understood to be driven by these non-covalent interactions, which must be attractive enough to overcome the entropic penalty of association. researchgate.net Molecular dynamics simulations on other organic molecules have shown that aggregation is often initiated by the formation of dimers or small clusters, which then grow into larger aggregates. nih.gov This process is influenced by the solvent environment, as solvation can significantly modulate the strength of intermolecular forces. escholarship.org

To quantify the energetic contributions of these interactions, computational methods such as the PIXEL method can be employed. researchgate.net This method partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components, providing a detailed understanding of the nature of the forces at play. While specific data for the title compound is unavailable, a hypothetical breakdown of interaction energies for a dimer, based on findings for similar molecules, is presented in Table 1.

Table 1: Hypothetical Interaction Energy Components for a Dimer of a Related Trifluoromethyl-Aromatic Compound

Interaction Type Coulombic (kJ/mol) Polarization (kJ/mol) Dispersion (kJ/mol) Repulsion (kJ/mol) Total (kJ/mol)
N-H•••π -15.0 -5.0 -25.0 10.0 -35.0
C-H•••F -8.0 -2.0 -12.0 5.0 -17.0
π-π stacking -10.0 -4.0 -30.0 12.0 -32.0

(Note: The values in this table are illustrative and based on computational studies of functionally similar molecules, not on experimental or computational data for this compound.)

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov These models are instrumental in chemical engineering and materials science for predicting properties without the need for extensive experimental measurements. For this compound, QSPR studies could be developed to predict various non-biological properties such as boiling point, melting point, density, and solubility.

The development of a robust QSPR model involves several key steps: the compilation of a dataset of molecules with known property values, the calculation of molecular descriptors, the selection of relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-mechanical. For substituted anilines, descriptors related to molecular size, shape, polarity, and hydrogen bonding capacity are likely to be important. nih.gov The presence of the trifluoromethyl group, for instance, significantly influences electronic properties, which can be captured by quantum-chemical descriptors. nih.gov

While no specific QSPR studies for the non-biological properties of this compound were found, research on related substituted anilines has demonstrated the utility of this approach. nih.govresearchgate.net For example, QSPR models have been developed to predict the toxicity of substituted anilines, where electronic parameters like the Hammett constant were found to be significant predictors. researchgate.net Although this relates to a biological property, the methodology is directly applicable to physical properties. The electron-withdrawing nature of substituents was shown to correlate with increased toxicity, highlighting the importance of electronic effects. researchgate.net

A hypothetical QSPR study for predicting the melting point of a series of substituted trifluoromethyl-phenyl anilines, including the title compound, might utilize descriptors such as those listed in Table 2.

The final QSPR model is typically a linear or non-linear equation that relates the property of interest to the selected descriptors. For instance, a linear model for melting point (MP) might take the form:

MP = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

where β are the regression coefficients determined from the statistical analysis. The predictive performance of such a model is assessed using metrics like the squared correlation coefficient (R²) and the root-mean-square error (RMSE) from cross-validation procedures.

The application of such computational and theoretical approaches provides a framework for understanding and predicting the behavior of this compound, guiding its potential applications in materials science and synthetic chemistry.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of complex anilines often involves multi-step processes that may not be environmentally benign. Future research should prioritize the development of green and efficient synthetic routes.

Key Opportunities:

Biocatalytic Approaches: The use of enzymes, such as nitroreductases, offers a sustainable alternative to traditional chemical reductions of nitroaromatic precursors. acs.orgnih.gov These enzymatic methods operate under mild conditions (room temperature and pressure in aqueous buffers), avoiding the need for high-pressure hydrogen gas and heavy metal catalysts. nih.gov The immobilization of these enzymes can further enhance their reusability and simplify product purification. acs.orgnih.gov

C-H Activation/Arylation: Directly coupling an aniline (B41778) derivative with an aryl partner via C-H activation is a highly atom-economical strategy. acs.org This approach avoids the pre-functionalization of starting materials, reducing the number of synthetic steps and minimizing waste. acs.org Research into transition-metal-catalyzed C-H arylation could provide a direct route to the biaryl scaffold. acs.orgresearchgate.net

Advanced Cross-Coupling Reactions: While classic cross-coupling reactions are effective, future work could focus on using more readily available starting materials. Methodologies that replace aryl halides with more abundant surrogates like arenols or that use earth-abundant metal catalysts (e.g., iron, cobalt) would represent a significant advancement. acs.org Furthermore, developing phosphine-free, heterogeneous palladium catalysts could improve the atom economy and allow for catalyst recycling. organic-chemistry.org

Synthetic StrategyAdvantagesPotential Application for Target Compound
Biocatalysis Mild reaction conditions, high chemoselectivity, reduced use of heavy metals. nih.govReduction of a nitro-precursor to the final aniline in a sustainable manner.
Direct C-H Arylation High atom economy, fewer synthetic steps, avoids pre-functionalization. acs.orgDirect coupling of 4-methylaniline with a 4-(trifluoromethyl)phenyl source.
Modern Cross-Coupling Use of abundant starting materials, earth-abundant catalysts, catalyst recyclability. acs.orgorganic-chemistry.orgCoupling of derivatives of 4-methylaniline and trifluoromethylbenzene using greener catalytic systems.

Exploration of Novel Reactivity Modalities and Unprecedented Transformations

Beyond its synthesis, the reactivity of 4-Methyl-3-[4-(trifluoromethyl)phenyl]aniline itself is a fertile ground for investigation.

Key Opportunities:

Electrochemical Synthesis: Organic electrosynthesis presents a metal-free and reagent-free method for forming C-C and C-N bonds. mdpi.com The electrochemical coupling of anilines or their precursors could offer a green and efficient pathway to biaryl scaffolds, potentially avoiding byproducts like "aniline black" that can arise from oxidative polymerization. mdpi.com

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, adhering to the principles of green chemistry by reducing reaction time and solvent use. mdpi.com Designing novel MCRs that incorporate the target aniline as a key building block could rapidly generate libraries of structurally diverse and complex derivatives. mdpi.com

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Photoredox catalysis could enable novel transformations of the aniline, such as N-arylation with a broad range of partners under mild, room-temperature conditions. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

To accelerate discovery, modern synthesis platforms can be employed for the preparation and derivatization of this compound.

Key Opportunities:

Continuous Flow Synthesis: Flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters. researchgate.netrsc.org The synthesis of biaryl compounds and the transformation of anilines have been successfully demonstrated in flow reactors. rsc.orgakjournals.com This technology allows for the safe handling of hazardous intermediates and can be integrated with continuous extraction and purification modules, streamlining the entire manufacturing process. acs.orgnih.gov For instance, the Sandmeyer reaction of anilines to generate intermediates can be performed more safely and efficiently in mesoreactors under continuous-flow conditions. akjournals.com

Automated Synthesis: Automated platforms, potentially guided by artificial intelligence, can rapidly screen reaction conditions and synthesize libraries of derivatives. This high-throughput approach can accelerate the optimization of synthetic routes and the discovery of new molecules with desired properties. acs.org

Advanced Computational Studies for Rational Molecular Design and Predictive Analysis

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds.

Key Opportunities:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of the target molecule. researchgate.netssrn.com Such studies can elucidate structure-reactivity relationships, predict spectroscopic signatures (NMR, IR, UV-Vis), and calculate properties relevant to materials science, such as dipole moment, polarizability, and hyperpolarizability. researchgate.netnih.gov

Molecular Docking and QSAR: For medicinal chemistry applications, molecular docking can predict the binding modes of derivatives with biological targets. researchgate.netdntb.gov.ua Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective compounds. researchgate.net

Reaction Mechanism Elucidation: Computational studies can provide deep insights into the mechanisms of synthetic reactions, helping to optimize conditions and design more efficient catalysts. acs.org

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The most profound understanding of this compound and its derivatives will come from an integrated approach that combines synthesis, characterization, and theoretical modeling.

Key Opportunities:

Integrated Mechanistic Studies: A combination of experimental studies (e.g., kinetic analysis, isotopic labeling) and computational modeling can provide a complete picture of reaction mechanisms.

Structure-Property Correlation: Synthesizing a series of derivatives and characterizing them with advanced spectroscopic (NMR, UV-Vis, fluorescence) and crystallographic techniques can provide valuable data. nih.govresearchgate.net These experimental results can then be correlated with properties predicted by computational models to develop robust predictive tools for designing new functional molecules. nih.govresearchgate.net

Data-Driven Discovery: By combining large datasets from automated synthesis with computational analysis, machine learning algorithms can identify complex structure-property relationships and guide the discovery of novel compounds with optimized characteristics. utexas.edu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-3-[4-(trifluoromethyl)phenyl]aniline, and how do reaction conditions influence yield?

  • Methodology : The compound is commonly synthesized via palladium-catalyzed cross-coupling or condensation reactions. For example, a condensation reaction with 4-(trifluoromethyl)aniline and a carbonyl derivative in dimethylformamide (DMF) at 80°C under nitrogen for 18 hours yields intermediates, followed by purification via C18 reverse-phase chromatography .
  • Key Variables : Temperature (80–100°C), catalyst loading (e.g., 5 mg tetrakis(triphenylphosphine)palladium(0) per 0.087 mmol substrate), and solvent choice (DMF or THF) significantly affect reaction efficiency .

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical Techniques :

TechniqueConditionsReference
LCMS m/z 265 [M+H]⁺, 0.81 min retention time (SQD-FA05)
HPLC Acetonitrile-water gradient with 0.03% formic acid
NMR Compare spectral data (¹H, ¹³C) with Sigma-Aldrich reference (SMILES: Cc1ccc(N)cc1C(F)(F)F) .

Q. What are the critical safety considerations for handling this aniline derivative?

  • Best Practices : Use fume hoods for synthesis due to respiratory hazards (STOT SE 3 classification). Store at 25°C in airtight containers, avoiding exposure to light or moisture. PPE includes nitrile gloves and safety goggles .

Advanced Research Questions

Q. How can contradictory LCMS/HPLC data from different synthesis batches be systematically resolved?

  • Troubleshooting Framework :

Reproducibility Check : Confirm reaction stoichiometry (e.g., zinc dicyanide at 0.052 mmol vs. 0.087 mmol substrate) .

Column Calibration : Validate C18 column performance using internal standards (e.g., phenol-d6) .

Byproduct Analysis : Use high-resolution MS to identify impurities such as brominated side products (e.g., 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) .

Q. What strategies optimize the synthesis of derivatives like m-diamide compounds using this aniline?

  • Design Principles :

  • Stepwise Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) via nucleophilic aromatic substitution before coupling with acyl chlorides .
  • Catalyst Screening : Test palladium/copper bimetallic systems to enhance yields in low-temperature reactions (e.g., 40°C vs. 80°C) .
    • Case Study : A 72% yield was achieved for 2-fluoro-3-(alkylbenzamido)-N-[4-(trifluoromethyl)phenyl]benzamide using bromination under mild conditions (no cryogenic steps) .

Q. How can computational modeling guide the design of bioactive analogs?

  • Approach :

Docking Studies : Map the compound’s interaction with kinase domains (e.g., Sorafenib targets) using its trifluoromethyl group as a hydrophobic anchor .

QSAR Analysis : Correlate substituent effects (e.g., methyl vs. chloro at position 3) with IC₅₀ values in cancer cell lines .

  • Validation : Compare predicted LCMS profiles (m/z 705 [M+H]⁺) with experimental data from spirocyclic derivatives .

Data Contradiction Analysis

Q. Why do reported melting points vary between 204°C (lit.) and lower values in some synthetic batches?

  • Root Causes :

  • Polymorphism : Recrystallization from polar solvents (e.g., acetonitrile) vs. nonpolar solvents may yield different crystalline forms .
  • Impurity Content : Residual DMF (>0.1%) can depress melting points; use Karl Fischer titration to quantify moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.